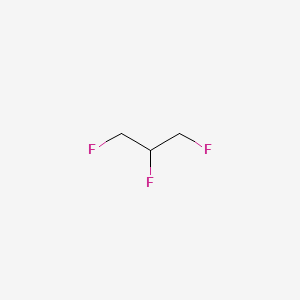

1,2,3-Trifluoropropane

Description

1,2,3-Trifluoropropane is an organic compound with the molecular formula C₃H₅F₃ It is a fluorinated derivative of propane, where three hydrogen atoms are replaced by fluorine atoms

Properties

IUPAC Name |

1,2,3-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3/c4-1-3(6)2-5/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAVRWGWEIQJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CF)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509159 | |

| Record name | 1,2,3-Trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66794-36-3 | |

| Record name | 1,2,3-Trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Trifluoropropane can be synthesized through several methods. One common approach involves the fluorination of propane using fluorinating agents such as hydrogen fluoride or elemental fluorine under controlled conditions. The reaction typically requires a catalyst, such as antimony pentachloride, to facilitate the substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods: In industrial settings, this compound is produced through large-scale fluorination processes. These processes often involve the use of specialized reactors and safety measures to handle the highly reactive fluorinating agents. The production is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trifluoropropane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trifluoropropanoic acid using strong oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert it to partially fluorinated propanes using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed:

Oxidation: Trifluoropropanoic acid.

Reduction: Partially fluorinated propanes.

Substitution: Hydroxypropane derivatives or amino-propane derivatives.

Scientific Research Applications

1,2,3-Trifluoropropane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and diagnostic agents.

Industry: It is used in the production of specialty chemicals, refrigerants, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 1,2,3-Trifluoropropane exerts its effects depends on the specific reaction or application. In chemical reactions, the presence of fluorine atoms influences the reactivity and stability of the compound. Fluorine atoms can enhance the electronegativity and steric hindrance, affecting the compound’s interaction with other molecules. In biological systems, fluorinated compounds often exhibit unique interactions with enzymes and receptors due to the strong carbon-fluorine bond.

Comparison with Similar Compounds

3,3,3-Trifluoropropene: Another fluorinated propane derivative with different substitution patterns.

1,1,2-Trifluoropropane: A structural isomer with fluorine atoms in different positions.

3,3,3-Trifluoropropane-1,2-diol: A multifunctional diol with applications in chemical and biological research.

Uniqueness: 1,2,3-Trifluoropropane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Biological Activity

1,2,3-Trifluoropropane (CAS No. 66794-36-3) is a fluorinated hydrocarbon with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound is characterized by its three fluorine atoms attached to a propane backbone. Its molecular formula is C3H5F3. The presence of fluorine significantly alters the compound's physical and chemical properties, influencing its interaction with biological systems.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of this compound against various pathogens. For instance, it has shown effectiveness against certain strains of bacteria and fungi. The mechanism of action is believed to involve disruption of cellular membranes due to the hydrophobic nature of the compound.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cell lines to assess the safety profile of this compound. Results indicate that while the compound exhibits some cytotoxic effects at higher concentrations, it remains relatively safe at lower doses.

Table 2: Cytotoxicity Data

Case Study 1: Leishmania spp. Inhibition

A study investigated the activity of a series of fluorinated compounds against Leishmania spp., where this compound derivatives showed promising results. The compound demonstrated significant activity against the promastigote form of Leishmania donovani with an EC50 value indicating effective inhibition.

Key Findings:

- Activity: Effective against Leishmania spp.

- EC50 Value: <16 µM for promastigote forms.

- Selectivity Index: Favorable compared to traditional treatments.

Case Study 2: Gastrointestinal Permeability

Research has highlighted the gastrointestinal permeability of this compound derivatives. High permeability suggests potential for oral bioavailability in therapeutic formulations.

Findings:

- Permeability Assay: Demonstrated high gastrointestinal permeability.

- Stability: Good stability in mouse microsomes (T1/2 > 40 min).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.